molecular formula C12H9ClO B1602238 4-(3-Chlorophenyl)phenol CAS No. 126485-57-2

4-(3-Chlorophenyl)phenol

Cat. No.: B1602238
CAS No.: 126485-57-2
M. Wt: 204.65 g/mol
InChI Key: KQQLSFZHXNFEGT-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 3-chlorophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)phenol typically involves the chlorination of phenol in the presence of a suitable catalyst. One common method is the electrophilic aromatic substitution reaction where phenol is treated with chlorine gas in a polar solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and selectivity of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions are essential to minimize by-products and enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    4-Chlorophenol: Similar in structure but lacks the 3-chlorophenyl group.

    3-Chlorophenol: Another isomer with the chlorine atom in a different position.

    2-Chlorophenol: Differently substituted phenol with distinct chemical properties.

Uniqueness: 4-(3-Chlorophenyl)phenol is unique due to the presence of both a phenol group and a 3-chlorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-chlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQLSFZHXNFEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560663
Record name 3'-Chloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126485-57-2
Record name 3'-Chloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3'-chloro-4-methoxybiphenyl (2.00 g), acetic acid (25 ml) and concentrated hydrobromic acid (25 ml) was heated at reflux for 6 hours. After cooling the reaction was added to water (200 ml) and the solution extracted with ether (300 ml). The ethereal solution was washed with saturated aqueous sodium hydrogencarbonate solution (2×150 ml), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica eluting with dichloromethane:hexane (1:1) then dichloromethane to give the sub-title compound as a white solid (1.44 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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